PD 125967

Renin Inhibition IC50 Potency

Mapping extended aspartic proteinase binding sites requires structurally validated inhibitors. PD 125967 offers a published 2.0 Å cocrystal structure with endothiapepsin (PDB: 1EED), enabling direct interpretation of binding modes. • Bis(1-naphthylmethyl)acetyl P3 moiety occupies S3/S4 pockets; induces measurable conformational changes in Asp 77 and Asp 114. • Absence of P2/P1′ side chains allows isolated binding energy quantification of P1 cyclohexylalanine and P3 groups. • Compatible with fungal endothiapepsin surrogate systems where human-specific renin inhibitors show negligible activity.

Molecular Formula C51H67N5O4
Molecular Weight 814.1 g/mol
CAS No. 128139-14-0
Cat. No. B1678604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD 125967
CAS128139-14-0
SynonymsPD125967;  PD-125967;  PD 125967
Molecular FormulaC51H67N5O4
Molecular Weight814.1 g/mol
Structural Identifiers
SMILESCCC(C)CNC(=O)C(CC(C)C)CC(C(CC1CCCCC1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC4=CC=CC=C43)CC5=CC=CC6=CC=CC=C65)O
InChIInChI=1S/C51H67N5O4/c1-5-35(4)31-53-49(58)41(25-34(2)3)29-48(57)46(26-36-15-7-6-8-16-36)55-51(60)47(30-43-32-52-33-54-43)56-50(59)42(27-39-21-13-19-37-17-9-11-23-44(37)39)28-40-22-14-20-38-18-10-12-24-45(38)40/h9-14,17-24,32-36,41-42,46-48,57H,5-8,15-16,25-31H2,1-4H3,(H,52,54)(H,53,58)(H,55,60)(H,56,59)
InChIKeySIGGSNKWBGJQQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PD 125967 – Oligopeptide Renin Inhibitor


PD 125967 (CAS 128139-14-0) is an oligopeptide renin inhibitor, a class of compounds that directly block the enzymatic activity of renin, a key regulator of the renin-angiotensin-aldosterone system (RAAS) involved in blood pressure control . As an early-generation peptidomimetic, PD 125967 is a valuable research tool for studying the structure-activity relationships (SAR) and binding kinetics of renin inhibitors, and its well-characterized binding interactions provide a benchmark for understanding this target class [1].

Target Renin aspartic protease inhibition for RAAS pathway studies
Model Endothiapepsin cocrystal validated, enabling fungal surrogate crystallography
Feature Bis(1-naphthylmethyl)acetyl P3 group engages S3 and S4 pockets simultaneously

Why PD 125967 Cannot Be Substituted


The selection of a renin inhibitor is not interchangeable due to fundamental differences in molecular structure, binding kinetics, and associated off-target liabilities. While PD 125967, Aliskiren, and Remikiren all target renin, PD 125967 is a peptidomimetic tool compound with a unique binding mode, making it essential for specific structural biology and SAR investigations [1]. In contrast, Aliskiren and Remikiren are clinical-stage molecules with more complex pharmacological profiles, including species-specific potency variations and known bioavailability issues, which can confound in vivo experimental outcomes [2]. Generic substitution can lead to irreproducible data in assays sensitive to binding kinetics or species-specific effects, particularly when using PD 125967 as a reference standard for peptidomimetic binding modes [3].

Unique P3 Moiety

The bis(1-naphthylmethyl)acetyl group is not present in PD 125754 or aliskiren; S3/S4 pocket interaction profiles may not transfer directly.

Isostere Backbone

Hydroxyethylene scaffold differs from statine-type (PD 125754) and non-peptidic (aliskiren) backbones, altering catalytic-dyad H-bond networks.

Species Binding Profile

Endothiapepsin binding validated for PD 125967; human-specific inhibitors (remikiren, aliskiren) show negligible activity in fungal models.

PD 125967 vs. Renin Inhibitor Comparators


P3 Bis(1-Naphthylmethyl)Acetyl Binding Mode vs. PD 125754

PD 125967 demonstrates nanomolar inhibitory potency against human renin, with IC50 values of 0.7 nM and 0.8 nM against human renin and human plasma renin, respectively . This potency is directly comparable to the clinical-stage renin inhibitors Aliskiren (IC50: 0.6 nM) [1] and Remikiren (IC50: 0.7 nM and 0.8 nM) [2], confirming its utility as a potent tool compound for in vitro studies of human renin.

P3 Binding Mode
Head-to-head
Bis(1-naphthylmethyl)acetyl group occupies S3 & S4 pockets; R=0.143 vs. 0.153 for PD 125754 complex
Dual-ring occupancy supports extended-site binding studies
Endothiapepsin cocrystal at 2.0 Å resolution
Renin Inhibition IC50 Potency Hypertension

Hydroxyethylene vs. Statine Isostere Backbone

PD 125967 exhibits a dramatic increase in inhibitory potency compared to its closely related analog, PD125754. PD 125967 demonstrates an IC50 of 0.7 nM against human renin , whereas PD125754 has a reported IC50 of 22 nM . This represents a 31-fold improvement in potency, highlighting the critical impact of the P3 bis(1-naphthylmethyl)acetyl residue on target engagement.

Isostere Scaffold
Head-to-head
Hydroxyethylene psi[CHOHCH2] vs. statine-type isostere; distinct H-bond pattern near catalytic dyad
Scaffold choice affects binding affinity and selectivity interpretation
Complex R-factors 0.143 (PD 125967) vs. 0.153 (PD 125754)
Renin Inhibition Structure-Activity Relationship IC50 SAR

Absent P2 and P1′ Side Chains vs. Substrate-Mimetic Inhibitors

X-ray crystallographic analysis of endothiapepsin (a fungal renin model) co-crystallized with PD 125967 reveals a unique binding mode where its bis(1-naphthylmethyl)acetyl residue at the P3 position engages both the S3 and S4 pockets of the enzyme [1]. In contrast, the analog PD125754, which has a hydroxyethylene analogue at the P3-P2 bond, does not occupy the S4 pocket [1]. This distinct interaction is a key determinant of PD 125967's higher potency and provides a clear structural rationale for its use in rational drug design and fragment-based screening campaigns.

Subsite Occupancy
Class-level
No P2 or P1' side chains; S2 and S1' pockets filled by water molecules
Minimalist architecture isolates P1 & P3 binding contribution analysis
Human renin binding data to verify
X-ray Crystallography Binding Mode Structure-Based Drug Design SBDD

Species Selectivity vs. Human-Specific Renin Inhibitors

The X-ray crystal structure of PD 125967 bound to endothiapepsin, refined to an R-factor of 0.143 at 2.0 Å resolution, provides an exceptionally well-defined model for studying inhibitor-protein interactions [1]. This high-quality structural data has enabled detailed analysis of solvent-accessible surface area changes upon binding and has served as a benchmark for computational studies, including the development of quantitative structure-binding affinity relationship (QSAR) models [2].

Species Selectivity
Cross-study
Endothiapepsin binding validated; remikiren human renin IC50 0.7 nM, aliskiren 1.5 nM, both inactive against non-primate renin
Enables crystallography in fungal surrogate; human-specific inhibitors may show negligible activity in such models
Exact Ki of PD 125967 not independently reported
Binding Kinetics Structure-Activity Relationship SAR Protein-Ligand Interactions

PD 125967 Research & Industrial Applications


Crystallographic Probe of S3–S4 Binding Pocket

Based on its potent and comparable IC50 values (0.7-0.8 nM) to clinical-stage renin inhibitors, PD 125967 is an ideal positive control or reference standard for in vitro enzymatic assays measuring human renin activity . Its use ensures assay sensitivity and validates the performance of the renin inhibition measurement system.

Transition-State Isostere Comparison for Renin Inhibitors

The 27-fold difference in potency between PD 125967 (IC50: 0.7 nM) and its analog PD125754 (IC50: 22 nM) makes PD 125967 an essential reference compound for SAR studies . It allows researchers to quantify the contribution of the P3 bis(1-naphthylmethyl)acetyl pharmacophore to overall inhibitor potency, guiding the optimization of new peptidomimetic leads .

Minimalist Pharmacophore for Ligand Efficiency & Fragment Design

The high-resolution (2.0 Å) X-ray crystal structure of PD 125967 bound to its target enzyme (endothiapepsin) provides a validated model system for structural biology . It can be used as a benchmark ligand for co-crystallization trials with new aspartyl protease targets, for validating computational docking algorithms, and for fragment-based drug design efforts focused on the S3-S4 pocket .

Cross-Species Selectivity Profiling via Fungal Enzyme Model

PD 125967's well-defined binding pose and its use in studies correlating potency with solvent-accessible area changes make it a suitable tool for calibrating surface plasmon resonance (SPR) or other biophysical binding assays . Its established binding parameters provide a reliable reference for quantifying the kinetic constants (kon, koff) of novel renin-targeting ligands.

Application
Selection Property
Validation Focus
S3–S4 pocket crystallography
Bis(1-naphthylmethyl)acetyl dual-ring occupancy
Extended subsite topology mapping
Transition-state isostere comparison
Hydroxyethylene isostere scaffold
Benchmark for isostere structural and thermodynamic comparison
Ligand efficiency & fragment design
Minimal P2/P1' side-chain architecture
Binding energy contributions from P1 & P3 groups
Cross-species selectivity profiling
Endothiapepsin binding compatibility
Fungal surrogate model compatibility review

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